Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate
Description
Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate is a sulfur-containing heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 6. The molecule integrates a 3-oxobutanoate ester moiety linked via a sulfanyl (-S-) group at the fourth carbon of the butanoate chain. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Its molecular formula is C₁₁H₁₆N₂O₃S, with a molecular weight of 256.32 g/mol (calculated from structural data) .
Properties
IUPAC Name |
ethyl 4-(4,6-dimethylpyrimidin-2-yl)sulfanyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-4-17-11(16)6-10(15)7-18-12-13-8(2)5-9(3)14-12/h5H,4,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLSLEODIYRAQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC(=CC(=N1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiolation of 4,6-Dimethylpyrimidine Derivatives
- Starting from 2-chloro-4,6-dimethylpyrimidine, the nucleophilic substitution with a sulfur nucleophile (such as sodium hydrosulfide or thiolates) generates the 4,6-dimethylpyrimidin-2-yl thiol intermediate.
- This intermediate can be prepared by reaction of 2-chloro-4,6-dimethylpyrimidine with thiourea followed by hydrolysis or by direct nucleophilic substitution with sodium sulfide under controlled conditions.
- The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures (80–150°C) to facilitate substitution.
Coupling with Ethyl 3-oxobutanoate
- Ethyl 3-oxobutanoate or its activated derivatives (such as halogenated or tosylated esters) serve as electrophiles.
- The thiol intermediate attacks the electrophilic carbon adjacent to the carbonyl group, forming the sulfanyl linkage.
- This reaction is usually performed in the presence of a base (e.g., triethylamine or sodium hydride) to deprotonate the thiol and enhance nucleophilicity.
- Solvents such as ethanol, acetonitrile, or tetrahydrofuran are commonly used.
- The reaction temperature ranges from room temperature to reflux, depending on the reactivity of the substrates.
Representative Experimental Procedure
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-chloro-4,6-dimethylpyrimidine, sodium hydrosulfide, DMSO, 100°C, 6 h | Formation of 4,6-dimethylpyrimidin-2-yl thiol | 70–80 | Purification by crystallization or extraction |
| 2 | Ethyl 3-oxobutanoate, base (triethylamine), acetonitrile, reflux, 4 h | Coupling to form Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate | 60–75 | Purification by column chromatography or recrystallization |
Alternative and Advanced Methods
- Use of Activated Esters or Acid Chlorides : Conversion of ethyl 3-oxobutanoate into more reactive derivatives such as acid chlorides can improve coupling efficiency with the pyrimidinyl thiol.
- Catalytic Methods : Transition metal catalysts (e.g., copper or palladium complexes) have been explored for facilitating C–S bond formation under milder conditions, although specific reports for this compound are limited.
- Microwave-Assisted Synthesis : Accelerated reaction times and improved yields have been reported using microwave irradiation during the nucleophilic substitution step.
Research Findings and Optimization
- The choice of solvent and base significantly influences the yield and purity of the final product.
- Elevated temperatures favor nucleophilic substitution but may also increase side reactions; thus, optimization is required.
- Purification techniques such as recrystallization from ethanol or ethyl acetate and chromatographic methods are essential to obtain high-purity compounds.
- The sulfanyl linkage is sensitive to oxidation; hence, inert atmosphere conditions (nitrogen or argon) during synthesis and storage are recommended.
Data Summary Table
| Parameter | Typical Conditions | Impact on Synthesis |
|---|---|---|
| Solvent | DMSO, acetonitrile, ethanol | Solvent polarity affects nucleophilicity and solubility |
| Base | Triethylamine, sodium hydride | Deprotonates thiol to enhance nucleophilicity |
| Temperature | 25–150°C | Higher temp increases rate but may cause degradation |
| Reaction Time | 4–8 hours | Sufficient for complete conversion |
| Purification | Recrystallization, chromatography | Essential for removing impurities and byproducts |
| Yield Range | 60–80% overall | Dependent on reaction conditions and purification |
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule in biological studies.
Medicine: It could be explored for its therapeutic properties in drug development.
Industry: Its unique chemical properties may make it useful in various industrial applications, such as in the production of specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions that result in its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
Pyrimidine vs. Pyridine Derivatives
- Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate (): Heterocycle: Pyridine ring with electron-withdrawing groups (3-cyano, 4-CF₃) and a 6-methyl substituent. Molecular Weight: Estimated ~347.3 g/mol (C₁₃H₁₂F₃N₂O₃S), significantly higher due to the CF₃ group.
Pyrimidine vs. Cyclohexane Derivatives
- Ethyl 4-(4,4-dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate (): Core Structure: Non-aromatic cyclohexane with two ketone groups. Molecular Formula: C₁₄H₂₀O₅ (MW: 276.3 g/mol). Properties: Increased polarity due to ketones, reducing lipophilicity compared to the target compound’s pyrimidine core .
Functional Group and Substituent Analysis
Physicochemical Properties
| Property | Target Compound | Pyridine Derivative | Cyclohexane Derivative |
|---|---|---|---|
| LogP (Predicted) | ~2.1 | ~3.5 (due to CF₃) | ~1.8 (polar diketones) |
| Solubility (aq.) | Moderate | Low | High |
| Thermal Stability | High (aromatic core) | Moderate (CF₃ labile) | Low (tautomerism) |
Biological Activity
Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate is a compound of significant interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNOS
- CAS Number : [Not provided in the search results]
The compound features a pyrimidine ring substituted with a sulfanyl group and an oxobutanoate moiety, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, thiazole and pyrimidine derivatives have shown effectiveness against various bacterial strains. The presence of electron-withdrawing groups in the structure enhances their antimicrobial potency, as demonstrated in several studies .
Anticancer Properties
The compound's structural analogs have been investigated for their anticancer activities. A structure-activity relationship (SAR) analysis revealed that modifications in the substituents on the pyrimidine ring significantly influence cytotoxicity against different cancer cell lines. For example, derivatives with specific halogen substitutions displayed improved growth inhibition against cancer cells compared to standard treatments like doxorubicin .
Antioxidant Activity
The antioxidant capacity of similar oxobutanoate derivatives has been documented, suggesting potential protective effects against oxidative stress-related diseases. The mechanism often involves scavenging free radicals and inhibiting lipid peroxidation .
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various thiazole and pyrimidine derivatives, including those related to this compound. Results showed that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics, indicating their potential as alternative antimicrobial agents .
Study 2: Cytotoxicity Assessment
In another study focusing on cytotoxicity, several derivatives were tested against human cancer cell lines. The results indicated that specific modifications in the structure led to enhanced cytotoxic effects, with IC values lower than those of conventional chemotherapeutics. This highlights the importance of structural optimization in developing effective anticancer agents .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Substituent | Biological Activity | IC |
|---|---|---|
| Halogen (Cl) | Increased cytotoxicity | < 10 µM |
| Methyl (CH) | Moderate activity | 20 µM |
| Sulfanyl (S) | Essential for activity | N/A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
